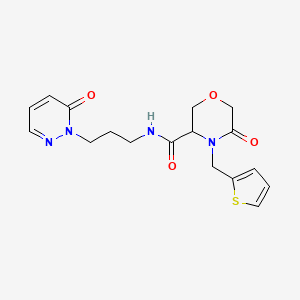

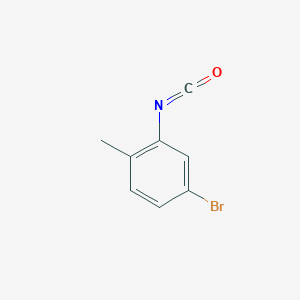

![molecular formula C25H28N4O5S2 B2551551 (Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 851716-98-8](/img/structure/B2551551.png)

(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to be a complex molecule that may be related to various biologically active compounds featuring a thiazole moiety. Thiazoles and their derivatives are known to exhibit a wide range of biological activities and are present in many marketed drugs . The presence of a (Z)-methyl 2-(methoxyimino)acetate moiety is a common feature in several compounds with potential biological activities, such as fungicidal and antibacterial properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of different starting materials to introduce the thiazole ring and various substituents. For example, the preparation of a Z-isomer of a thiadiazolyl compound involved skeletal rearrangement and O-methylation steps . Similarly, the synthesis of a thiazolidinone derivative was achieved by reacting ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate phenylpiperazine and thioacetyl substituents.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectral analysis and X-ray crystallography . Computational methods such as the B3LYP/6-31G(d,p) method can be used to optimize the structure and predict geometric parameters, NMR spectra, and natural charges at different atomic sites . These techniques would be essential in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

Thiazole and thiadiazole derivatives can undergo various chemical reactions depending on their substituents. The presence of a methoxyimino group suggests that the compound could participate in reactions typical for imines, such as nucleophilic addition. The phenylpiperazine moiety could also be involved in reactions due to its potential as a leaving group or through interactions with its nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups and overall molecular structure. For instance, the presence of a methoxy group could affect the compound's solubility in organic solvents . The thiazole ring could contribute to the compound's stability and reactivity . Additionally, the phenylpiperazine substituent might impact the compound's boiling point, melting point, and ability to form crystals suitable for X-ray diffraction analysis .

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Docking

The research on compounds structurally related to (Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate focuses on their synthesis and potential as biologically active molecules. For instance, a series of iminothiazolidin-4-one acetate derivatives, sharing a similar structural motif, were synthesized and evaluated as inhibitors for aldehyde reductase (ALR1) and aldose reductase (ALR2), highlighting their potential in treating diabetic complications through the inhibition of aldose reductase (Sher Ali et al., 2012).

Antimicrobial Activities

Further exploration into the chemical space surrounding thiazole derivatives unveiled their capacity to act against microbial threats. A study by Wagnat W. Wardkhan et al. (2008) synthesized derivatives for antimicrobial activity testing against various bacterial and fungal strains, suggesting the broad-spectrum potential of such compounds in combating microbial infections (Wardkhan et al., 2008).

Synthetic Methodologies

Research also extends into the development of novel synthetic methodologies for constructing complex thiazole frameworks. The study by H. M. Mohamed (2014) outlines an efficient synthetic route for Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate derivatives, showcasing the versatility and applicability of thiazole cores in synthesizing biologically relevant molecules (Mohamed, 2014).

Catalysis

In the realm of catalysis, the incorporation of thiazole derivatives into zeolite frameworks has been investigated for their utility in oxidation reactions. M. Ghorbanloo and Ali Maleki Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand within zeolite Y, demonstrating an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Anticancer Potentials

The potential anticancer applications of thiazole-containing compounds have also been a focus. Research by Y. Mabkhot et al. (2019) on (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate revealed moderate cytotoxic activity against cancer cells, highlighting the promise of thiazolidinone derivatives in cancer therapy (Mabkhot et al., 2019).

Propriétés

IUPAC Name |

methyl 2-[6-methoxy-2-[2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylacetyl]imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5S2/c1-33-19-8-9-20-21(14-19)36-25(29(20)15-24(32)34-2)26-22(30)16-35-17-23(31)28-12-10-27(11-13-28)18-6-4-3-5-7-18/h3-9,14H,10-13,15-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQCEHGCCBLBJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=NC(=O)CSCC(=O)N3CCN(CC3)C4=CC=CC=C4)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

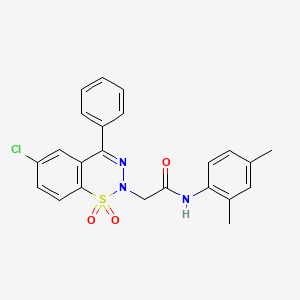

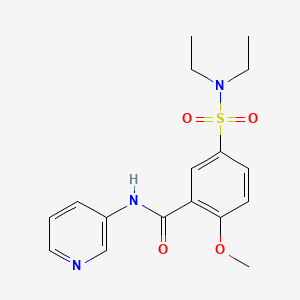

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2551478.png)

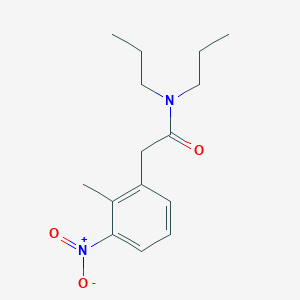

![1-(tetrahydro-2H-pyran-4-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2551480.png)

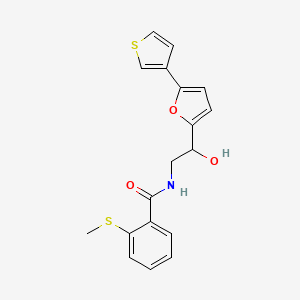

![(2,6-dichlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2551485.png)

![4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2551488.png)

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2551489.png)

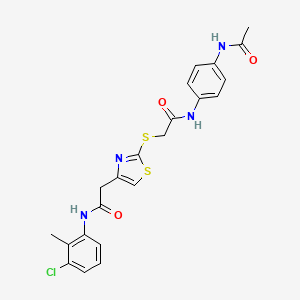

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2551491.png)